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Compound of Interest

Compound Name: 3,3-Difluoroazepane hydrochloride

CAS No.: 1228231-35-3

Cat. No.: B1447372

Get Quote

Abstract & Strategic Value
In the pursuit of novel chemical space beyond the "flatland" of traditional aromatic scaffolds,

3,3-Difluoroazepane Hydrochloride (CAS: 477861-59-9 / 283173-50-2 dependent on

isomer/salt form) has emerged as a high-value building block.[1]

Unlike its five-membered (pyrrolidine) or six-membered (piperidine) analogs, the seven-

membered azepane ring offers a unique conformational flexibility that allows substituents to

explore distinct vectors in a protein binding pocket.[1] The incorporation of a gem-difluoro motif

at the C3 position provides two critical advantages:

Metabolic Blocking: It prevents oxidative metabolism at a typically labile position (

to the methylene,

to the nitrogen).[1]

pKa Modulation: The electron-withdrawing fluorine atoms lower the basicity of the amine,

improving oral bioavailability and blood-brain barrier (BBB) permeability by reducing the
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fraction of ionized species at physiological pH.

This guide details the protocols for utilizing this monomer in high-throughput library synthesis,

addressing the specific challenges posed by its reduced nucleophilicity and salt handling.[1]

Physicochemical Profile
Understanding the shift in properties between the parent azepane and the fluorinated analog is

critical for reaction planning.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Workflow Visualization
The following diagram outlines the decision logic for incorporating 3,3-difluoroazepane into

diversity-oriented libraries.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Click to download full resolution via product page

Figure 1: Strategic workflow for deploying 3,3-difluoroazepane in parallel synthesis.

Experimental Protocols
Protocol A: Handling & Free-Basing (Critical Precursor
Step)
Context: The HCl salt is hygroscopic and acidic.[1] Direct use in palladium-catalyzed reactions

(Buchwald-Hartwig) or sensitive acylations can poison catalysts or alter stoichiometry.[1]

Procedure:

Dissolve 3,3-difluoroazepane HCl (1.0 equiv) in minimal water.[1]

Add 2M NaOH (2.0 equiv) until pH > 12.

Extract 3x with Dichloromethane (DCM).[1] Note: Do not use Ether/Heptane as the

fluorinated amine has higher polarity.

Dry combined organics over anhydrous Na₂SO₄.

Concentrate carefully under reduced pressure (keep bath < 30°C; the free amine is volatile).

[1]

Validation:19F NMR should show a clean doublet/multiplet without the broad shifts

associated with ammonium salts.

Protocol B: Amide Coupling (Library Scale)
Context: Due to the inductive effect of the

-fluorines, the nitrogen is less nucleophilic.[1] Standard EDC/HOBt conditions often fail or
proceed slowly.[1] HATU is the preferred reagent.[1]

Reagents:

Carboxylic Acid (1.0 equiv)[1]
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3,3-Difluoroazepane (Free base or HCl + excess base) (1.2 equiv)[1]

HATU (1.2 equiv)[1]

DIPEA (3.0 equiv if using HCl salt; 1.5 equiv if free base)[1]

Solvent: DMF (anhydrous)[1]

Step-by-Step:

Pre-activate the Carboxylic Acid: In a vial, mix acid, HATU, and DIPEA in DMF. Shake for 15

mins at RT.

Add the Amine: Introduce 3,3-difluoroazepane.[1]

Reaction: Shake at 40°C for 16 hours. Note: The slight heat helps overcome the electronic

deactivation of the amine.

Workup: Dilute with EtOAc, wash with sat.[1] LiCl (to remove DMF), then NaHCO₃.[1]

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: SNAr Heteroaryl Coupling
Context: The 7-membered ring introduces steric hindrance, and the fluorines reduce

nucleophilicity. This reaction requires a highly activated electrophile (e.g., 2-fluoropyridine, 4-

chloropyrimidine).[1]

Reagents:

Heteroaryl Halide (1.0 equiv)[1]

3,3-Difluoroazepane HCl (1.2 equiv)[1]

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)[1]

Solvent: DMSO or NMP[1]

Step-by-Step:
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Dispense solid K₂CO₃ and Amine salt into the reaction vessel.

Add Heteroaryl Halide dissolved in DMSO.

Reaction: Heat to 100°C - 110°C for 12–24 hours. Warning: Do not seal standard glass vials

if using low-boiling halides; use pressure-rated vessels.

Monitoring: Monitor by LCMS. If conversion < 50% after 6 hours, spike with 0.1 equiv of

DMAP (nucleophilic catalyst).[1]

Troubleshooting & Optimization

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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